N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol
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Overview
Description
N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol is a multifunctional compound widely used in click chemistry, particularly in the synthesis of antibody-drug conjugates (ADCs). This compound features azide groups and thiol groups, making it highly versatile for bioconjugation and chemical modification applications.
Synthetic Routes and Reaction Conditions:
Click Chemistry: The compound can be synthesized through click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction. This involves reacting an alkyne-functionalized precursor with an azide-functionalized PEG derivative.
Thiol-Ene Reaction: Another method involves the thiol-ene reaction, where a thiol-functionalized PEG derivative reacts with an alkene-functionalized precursor.
Industrial Production Methods: Industrial production of this compound typically involves large-scale click chemistry reactions under controlled conditions to ensure high purity and yield. The process may include purification steps such as chromatography to isolate the desired product.
Types of Reactions:
Azide-Alkyne Cycloaddition: This is the primary reaction type, where the azide group reacts with an alkyne group to form a stable triazole linkage.
Thiol-Ene Reaction: The thiol group can react with an alkene group to form a thioether linkage.
Common Reagents and Conditions:
CuAAc Reaction: Copper(I) bromide (CuBr) and sodium ascorbate are commonly used as catalysts and reducing agents, respectively.
Thiol-Ene Reaction: UV light or radical initiators are often used to facilitate the reaction.
Major Products Formed:
Triazole Linkage: The primary product of the CuAAc reaction is a triazole-linked conjugate.
Thioether Linkage: The thiol-ene reaction produces a thioether-linked conjugate.
Scientific Research Applications
N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol is extensively used in various scientific research fields:
Chemistry: It serves as a linker in the synthesis of complex molecules and polymers.
Biology: It is used for labeling and modifying biomolecules, such as proteins and nucleic acids.
Medicine: It plays a crucial role in the development of ADCs, where it links cytotoxic drugs to antibodies for targeted cancer therapy.
Industry: It is employed in the production of biocompatible materials and drug delivery systems.
Mechanism of Action
The compound exerts its effects through its functional groups:
Azide Group: Participates in click chemistry reactions, forming stable triazole linkages with alkynes.
Thiol Group: Reacts with alkenes to form thioether linkages, which are useful in bioconjugation.
Molecular Targets and Pathways:
ADCs: In ADCs, the compound targets cancer cells by delivering cytotoxic drugs specifically to tumor cells, minimizing damage to healthy tissues.
Comparison with Similar Compounds
N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol is unique due to its dual functionality (azide and thiol groups). Similar compounds include:
N-(Amino-PEG2)-N-bis(PEG3-azide): Contains azide groups but lacks thiol functionality.
PEG-Azide Linkers: Used in click chemistry but do not have thiol groups.
These compounds are similar in their use in click chemistry but differ in their functional groups and applications.
Properties
IUPAC Name |
N,N-bis[2-[2-(2-azidoethoxy)ethoxy]ethyl]-3-[2-(2-sulfanylethoxy)ethoxy]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N7O7S/c20-24-22-2-7-29-12-14-31-9-4-26(5-10-32-15-13-30-8-3-23-25-21)19(27)1-6-28-11-16-33-17-18-34/h34H,1-18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTPNNNIFUAJFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCS)C(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N7O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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